4-Butanoyl-2-methylphenylboronic acid

Übersicht

Beschreibung

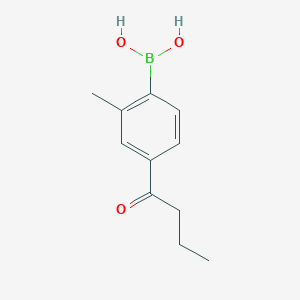

4-Butanoyl-2-methylphenylboronic acid is a chemical compound with the molecular formula C11H17BO3 . It is used in laboratory settings and is not recommended for food, drug, pesticide or biocidal product use .

Molecular Structure Analysis

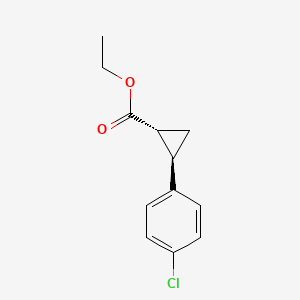

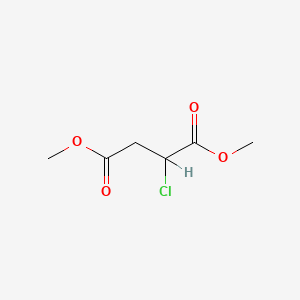

The molecular structure of this compound consists of a boronic acid group attached to a phenyl ring, which is further substituted with a butoxy group and a methyl group . The average mass of the molecule is 208.062 Da .Chemical Reactions Analysis

Boronic acids, including this compound, are known to participate in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .Wissenschaftliche Forschungsanwendungen

1. Biomedical Imaging and Therapy

4-Butanoyl-2-methylphenylboronic acid, when functionalized, finds application in biomedical imaging and therapy. Li and Liu (2021) synthesized a derivative, Py-PBA, which formed nanorods capable of two-photon imaging of cell surface sialic acids. These nanorods also exhibited potential in photodynamic therapy due to their ability to generate singlet oxygen under irradiation, offering a method for cancer cell therapy and living cell analysis (Li & Liu, 2021).

2. Chemical Synthesis

In chemical synthesis, the compound plays a role in the formation of other compounds. For instance, Yamamoto and Kirai (2008) demonstrated its use in the synthesis of 4-arylcoumarins via a Cu-catalyzed hydroarylation process, indicating its utility in producing biologically active compounds (Yamamoto & Kirai, 2008).

3. Bioconjugation and Protein Chemistry

Dilek et al. (2015) showed that 2-formylphenylboronic acid, a related compound, can rapidly form a stable boron-nitrogen heterocycle in neutral aqueous solutions, useful for bioorthogonal coupling reactions. This property is particularly beneficial for protein conjugation under physiologically compatible conditions (Dilek et al., 2015).

4. Catalysis

In catalysis, primary alkylboronic acids like butylboronic acid have shown high activity for the dehydrative amide condensation of α-hydroxycarboxylic acids. This suggests potential applications of this compound in similar catalytic processes (Yamashita, Sakakura & Ishihara, 2013).

5. Supramolecular Chemistry

Pedireddi and Seethalekshmi (2004) explored the use of phenylboronic acids in the design and synthesis of supramolecular assemblies. These assemblies were formed due to hydrogen bonding, indicating a potential area of application for this compound in constructing novel molecular structures (Pedireddi & Seethalekshmi, 2004).

6. Nanotechnology

In nanotechnology, a study by Zhang, Zheng, and Ni (2015) illustrated the use of phenylboronic acid-functionalized graphene oxide for the selective enrichment and analysis of small molecules with vicinal diols. This demonstrates another application avenue for derivatives of this compound in advanced material science (Zhang, Zheng & Ni, 2015).

Wirkmechanismus

Target of Action

4-Butanoyl-2-methylphenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the transition metal catalysts, such as palladium, and the organic groups that participate in the SM coupling .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the SM coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide variety of organic compounds .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the SM coupling reaction . This enables the synthesis of a wide variety of organic compounds . On a molecular level, the compound acts as a source of nucleophilic organic groups that are transferred from boron to palladium .

Action Environment

The action of this compound is influenced by various environmental factors. The SM coupling reaction, in which it is used, benefits from exceptionally mild and functional group tolerant reaction conditions . The compound itself is relatively stable, readily prepared, and generally environmentally benign . These properties make it suitable for use under a wide range of conditions .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Organoboron compounds like 4-Butanoyl-2-methylphenylboronic acid are known to play a significant role in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction involves the coupling of two chemically differentiated fragments with the help of a metal catalyst . The organoboron compound acts as a nucleophile, transferring from boron to palladium during the transmetalation process .

Cellular Effects

Organoboron compounds are generally known for their mild and functional group tolerant reaction conditions, which could potentially influence cellular processes .

Molecular Mechanism

In the context of Suzuki–Miyaura coupling reactions, this compound may participate in the transmetalation process . This involves the transfer of the organoboron compound from boron to palladium, a key step in the formation of new carbon-carbon bonds .

Metabolic Pathways

Organoboron compounds are known to participate in various chemical reactions, including carbon-carbon bond forming reactions .

Eigenschaften

IUPAC Name |

(4-butanoyl-2-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO3/c1-3-4-11(13)9-5-6-10(12(14)15)8(2)7-9/h5-7,14-15H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJQKTRNPPRSVKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)CCC)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101238574 | |

| Record name | Boronic acid, B-[2-methyl-4-(1-oxobutyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101238574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2096334-25-5 | |

| Record name | Boronic acid, B-[2-methyl-4-(1-oxobutyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096334-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-methyl-4-(1-oxobutyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101238574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B3049443.png)

![5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde](/img/structure/B3049448.png)

![(2E)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B3049457.png)